N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Overview
Description
N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a complex organic compound characterized by its unique structure, which includes propynyloxy and trifluoroethoxy groups attached to a benzenecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps. One common method starts with the preparation of the benzenecarboxamide core, followed by the introduction of the propynyloxy and trifluoroethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the propynyloxy or trifluoroethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy and trifluoroethoxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonamide
Uniqueness
N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-prop-2-ynoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6NO4/c1-2-5-25-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h1,3-4,6H,5,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRQGJIPFVUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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